

# Comparative study of Repaglinide versus Repaglinide Anhydride bioactivity

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Compound of Interest

Compound Name: Repaglinide Anhydride

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# Comparative Bioactivity Analysis: Repaglinide vs. Repaglinide Anhydride

A comprehensive review of the available scientific literature reveals a significant data gap for "Repaglinide Anhydride." To date, there are no published studies, chemical property data, or bioactivity assessments for a compound specifically identified as repaglinide anhydride. This absence of information makes a direct comparative study with Repaglinide impossible.

Therefore, this guide will provide a thorough analysis of the bioactivity of Repaglinide, presented in a comparative format to highlight the current state of knowledge and the void where data on **Repaglinide Anhydride** would exist. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into Repaglinide's properties and mechanism of action.

## **Chemical and Pharmacokinetic Properties**

The following table summarizes the key chemical and pharmacokinetic parameters of Repaglinide. Data for **Repaglinide Anhydride** is not available.



Property	Repaglinide	Repaglinide Anhydride
Molecular Formula	C27H36N2O4[1]	Not Available
Molecular Weight	452.6 g/mol [1]	Not Available
Melting Point	126-128°C (from ethanol- water)[2], 130-131°C (from neutral water)[2]	Not Available
Solubility	Practically insoluble in water, freely soluble in methanol and methylene chloride.	Not Available
Bioavailability	Approximately 56%[3][4]	Not Available
Protein Binding	>98% (primarily to albumin)[1] [4]	Not Available
Metabolism	Extensively metabolized in the liver by CYP2C8 and CYP3A4 enzymes[1].	Not Available
Elimination Half-Life	Approximately 1 hour[4]	Not Available
Excretion	Primarily through feces (bile) (~90%) and a small portion in urine (~8%)[4].	Not Available

### **Mechanism of Action: Repaglinide**

Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class of oral antidiabetic drugs[3][4]. Its primary mechanism of action is to stimulate the release of insulin from the pancreatic  $\beta$ -cells[1][4]. This action is dependent on the presence of functioning  $\beta$ -cells and is glucose-dependent, meaning insulin release diminishes at low glucose concentrations[1].

The signaling pathway is initiated by Repaglinide binding to and blocking the ATP-dependent potassium (KATP) channels on the membrane of pancreatic  $\beta$ -cells[1][4]. This blockage leads to depolarization of the cell membrane. The change in membrane potential triggers the opening





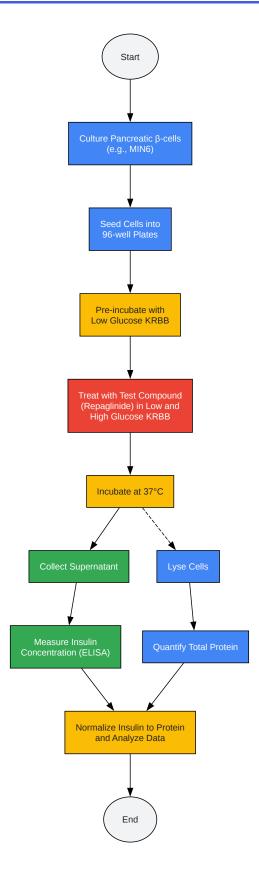


of voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the  $\beta$ -cell[1]. The elevated intracellular calcium concentration is the key signal that promotes the exocytosis of insulin-containing granules, leading to a rapid and short-lived increase in plasma insulin levels[3].









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